An In-depth Technical Guide to the Chemical Properties and Applications of 1,10-Phenanthroline Hydrochloride
An In-depth Technical Guide to the Chemical Properties and Applications of 1,10-Phenanthroline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,10-Phenanthroline (B135089) hydrochloride is a heterocyclic organic compound with significant applications in analytical chemistry and biomedical research. As a potent chelating agent for various metal ions, it is widely utilized in the colorimetric determination of iron. Furthermore, its ability to inhibit metalloenzymes has led to its investigation as an anti-cancer and anti-fungal agent. This technical guide provides a comprehensive overview of the chemical and physical properties of 1,10-phenanthroline hydrochloride, detailed experimental protocols for its key applications, and an exploration of its role in significant biological signaling pathways.
Core Chemical and Physical Properties
1,10-Phenanthroline hydrochloride is commercially available, typically as a monohydrate. It presents as a white to off-white or colorless crystalline powder.[1][2][3] The compound is stable under normal laboratory conditions.[4][5]
Table 1: Physical and Chemical Properties of 1,10-Phenanthroline Hydrochloride Monohydrate
| Property | Value | References |
| Molecular Formula | C₁₂H₈N₂·HCl·H₂O | [1] |
| Molecular Weight | 234.68 g/mol | [1] |
| CAS Number | 18851-33-7 | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 224 - 227 °C | [6] |
| Solubility | Soluble in water and ethanol.[7] Very slightly soluble in cold water.[8] | [7][8] |
| Stability | Stable under normal conditions. Solutions in DMSO or distilled water may be stored at -20°C for up to 3 months. | [2][4][9] |
| Purity | Typically ≥99% | [1][10] |
Applications in Research and Drug Development
The utility of 1,10-phenanthroline hydrochloride stems from its ability to form stable complexes with metal ions, which underlies its primary applications.
Analytical Chemistry: Colorimetric Determination of Iron
1,10-Phenanthroline hydrochloride is a key reagent for the quantitative analysis of iron. It reacts with ferrous ions (Fe²⁺) to form a stable, orange-red complex, tris(1,10-phenanthroline)iron(II), which can be measured spectrophotometrically.
Biochemistry and Drug Development: Enzyme Inhibition
As a potent chelator of divalent metal ions, 1,10-phenanthroline is a well-established inhibitor of metalloenzymes, particularly those containing zinc in their active sites.[2] This inhibitory action is the basis for its investigation in various therapeutic areas.
-
Anti-Cancer Activity: 1,10-Phenanthroline and its metal complexes exhibit cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms of action include the inhibition of metalloproteinases involved in tumor progression and the induction of apoptosis through the inhibition of proteasome activity.[3]
-
Anti-Fungal Properties: The compound has been shown to possess antimycotic properties.[1]
Experimental Protocols
Protocol for the Colorimetric Determination of Iron
This protocol outlines the steps for determining the concentration of iron in a sample using 1,10-phenanthroline.
Materials:
-
1,10-Phenanthroline hydrochloride solution (0.1% w/v in distilled water)
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v in distilled water)
-
Sodium acetate (B1210297) solution (10% w/v in distilled water)
-
Standard iron solution (prepared from ferrous ammonium (B1175870) sulfate)
-
Sample containing an unknown concentration of iron
-
Spectrophotometer
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard iron solutions of known concentrations.
-
To each standard, add hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.
-
Add the 1,10-phenanthroline solution to form the colored complex.
-
Add sodium acetate solution to buffer the pH.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), typically around 510 nm.
-
Plot a calibration curve of absorbance versus iron concentration.
-
-
Sample Analysis:
-
Treat the unknown sample with hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate as described for the standards.
-
Measure the absorbance of the sample at the same λmax.
-
Determine the iron concentration in the sample by interpolating its absorbance on the standard curve.
-
Experimental Workflow for Iron Determination
Caption: Workflow for the colorimetric determination of iron using 1,10-phenanthroline.
Protocol for Metalloproteinase Inhibition Assay and IC₅₀ Determination
This protocol provides a general method for assessing the inhibitory activity of 1,10-phenanthroline against a metalloproteinase and determining its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Purified metalloproteinase
-
Fluorogenic or colorimetric substrate specific to the enzyme
-
1,10-Phenanthroline hydrochloride (as the inhibitor)
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 1,10-phenanthroline in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations.
-
Prepare working solutions of the enzyme and substrate in the assay buffer.
-
-
Assay:
-
In a 96-well plate, add the assay buffer.
-
Add the different concentrations of the 1,10-phenanthroline solution to the wells.
-
Add the enzyme solution to all wells (except for a no-enzyme control).
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence or absorbance at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the progress curves).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Workflow for IC₅₀ Determination of a Metalloproteinase Inhibitor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of chemical compounds that induce HIF-1alpha activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Chemical Compounds that Induce HIF-1α Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. dot | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
